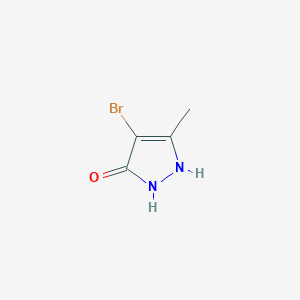

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one

Description

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one (CAS: 89363-91-7) is a pyrazolone derivative featuring a bromine atom at position 4 and a methyl group at position 5 on the heterocyclic core. Pyrazolones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The bromine substituent enhances electrophilic reactivity, while the methyl group contributes to steric effects and lipophilicity. This compound serves as a versatile intermediate for synthesizing bioactive molecules, though its direct biological activity remains underexplored in the provided evidence .

Properties

IUPAC Name |

4-bromo-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEULJIQSHXRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one typically involves the bromination of 5-methyl-1H-pyrazol-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-1H-pyrazol-3(2H)-one.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted pyrazoles.

- Oxidation reactions produce oxidized derivatives of the compound.

- Reduction reactions regenerate the parent pyrazole compound.

Scientific Research Applications

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one is a pyrazole derivative with a bromine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring. It has a molecular weight of approximately 202.02 g/mol. This compound is used in scientific research across various fields due to its unique chemical and biological properties.

Scientific Research Applications

This compound serves as a building block in organic synthesis for creating more complex molecules, including pharmaceuticals and agrochemicals. In biological research, it is used in enzyme inhibition and receptor binding studies, acting as a ligand in biochemical assays to investigate the activity of various enzymes and receptors. The compound also has potential applications in medicinal chemistry for developing new drugs, with derivatives that may exhibit anti-inflammatory, antimicrobial, or anticancer properties. Additionally, it is used in the industrial sector for producing specialty chemicals, dyes, and pigments, as well as in the synthesis of materials with specific properties for use in electronics and other advanced technologies.

Chemistry

This compound is a versatile building block in organic synthesis. Its bromine and methyl groups make it a valuable intermediate for various synthetic transformations, facilitating the creation of complex molecules.

Biology

This compound is utilized in biological research to study enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays to explore the activity of different enzymes and receptors.

Medicine

This compound has potential applications in medicinal chemistry for the development of new drugs. Derivatives of this compound may exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in synthesizing materials with specific properties for electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor binding assays, it may interact with receptor sites, modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 4-Bromo-1-(4-methylphenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one (8b)

- Physical Properties : Lower melting point (103°C vs. ~190°C for other brominated pyrazolones) due to reduced intermolecular interactions from the bulky sulfonyl group .

- Spectral Data : The methyl group resonates at δ 2.14 in $ ^1H $-NMR, compared to δ 2.49 for the sulfonyl-attached methyl in compound 8b, highlighting electronic differences .

b) 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5)

- Synthesis : Prepared via cyclocondensation, yielding 80% with a melting point of 192–193°C. The carbothioamide group (IR: 1167 cm$^{-1}$) differentiates its reactivity from the target compound’s hydroxyl group .

c) 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

Physical and Chemical Properties

| Property | 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one | 4-Bromo-1-(4-methylphenylsulfonyl)-pyrazol-3-one (8b) | 3-(4-Bromophenyl)-pyrazole-1-carbothioamide (5) |

|---|---|---|---|

| Molecular Weight | ~215.04 g/mol | 330.97 g/mol | 445.38 g/mol |

| Melting Point | Not reported | 103°C | 192–193°C |

| Key IR Bands | N/A | 1377 cm$^{-1}$ (SO$_2$) | 1167 cm$^{-1}$ (C=S) |

| $ ^1H $-NMR (δ) | N/A | 2.14 (s, CH$_3$) | 1.13 (s, 2 CH$_3$) |

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELX () are critical for resolving hydrogen-bonding networks in pyrazolone derivatives. For example, the sulfonyl group in 8b likely forms robust O···H interactions, influencing crystal packing .

- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at position 4, making the target compound more reactive toward nucleophiles compared to non-halogenated analogues.

Biological Activity

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure allows it to participate in various chemical reactions and biological activities, making it a valuable compound for synthetic and therapeutic applications.

This compound is characterized by its bromine and methyl substituents, which influence its reactivity and biological interactions. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes. It acts as a ligand in biochemical assays, binding to enzyme active sites and blocking substrate access. This mechanism is critical for exploring therapeutic targets in diseases such as cancer and inflammation .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Antidiabetic Activity

In vitro studies have demonstrated that some derivatives possess anti-diabetic properties, including the inhibition of xanthine oxidase, which plays a role in glucose metabolism. The compound has shown promising results in reducing blood glucose levels in experimental models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The compound binds to the active site of enzymes, inhibiting their function.

- Receptor Modulation : It may also interact with receptor sites, influencing signaling pathways associated with various physiological responses.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine and methyl groups influence reactivity | Enzyme inhibition, antimicrobial |

| 4-Bromo-5-methyl-1H-pyrazole | Lacks ketone group | Lower antimicrobial activity |

| 4-Bromo-5-(2-pyridyl)-1H-pyrazole | Contains a pyridine ring | Enhanced enzyme inhibition |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic candidate .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that compounds similar to this compound exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.